Bis(2-bromobenzyl) ether
CAS No.:
Cat. No.: VC13947660
Molecular Formula: C14H12Br2O
Molecular Weight: 356.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12Br2O |
|---|---|
| Molecular Weight | 356.05 g/mol |
| IUPAC Name | 1-bromo-2-[(2-bromophenyl)methoxymethyl]benzene |
| Standard InChI | InChI=1S/C14H12Br2O/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2 |
| Standard InChI Key | FQXZUHVJHRZATF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)COCC2=CC=CC=C2Br)Br |
Introduction
Synthesis and Preparation
Conventional Synthesis Methods
The compound is typically synthesized via nucleophilic substitution. A representative method involves reacting 2-bromobenzyl alcohol (1.87 g, 0.01 mol) with 2-bromobenzyl bromide (2.52 g, 0.01 mol) in tetrahydrofuran (THF) at 60°C for 1 hour, followed by stirring at room temperature for five days. Sodium hydride (0.24 g) is used as a base to deprotonate the alcohol, facilitating ether formation . The reaction yields colorless crystals after recrystallization from ethyl acetate.
Alternative Routes
A modified approach employs 2-bromobenzyl chloride and sodium methoxide in methanol, though this method yields lower purity (≤85%) compared to the THF-based synthesis .
Structural Characteristics
Crystallographic Data
X-ray diffraction reveals a dihedral angle of 2.7° between the two aromatic rings, indicating near-planar geometry. Key crystallographic parameters include :
| Parameter | Value |
|---|---|
| Space group | P21/n |
| Unit cell dimensions | a = 11.6022 Å |
| b = 10.1590 Å | |
| c = 12.2368 Å | |
| β-angle | 112.853° |
| Z (unit cell) | 4 |
| Density | 1.672 g/cm³ |
The Br atoms occupy adjacent positions on the benzene rings, creating a symmetrical structure stabilized by van der Waals interactions .
Spectroscopic Properties
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IR: Peaks at 450–120 cm⁻¹ (C-Br stretch) and 1,676 cm⁻¹ (C-O-C asymmetric stretch) .
-
¹H NMR: Signals at δ 4.51 ppm (methylene protons) and δ 7.13–7.44 ppm (aromatic protons) .
Comparative Analysis with Analogues
Bis(2-bromobenzyl) ether belongs to a family of halogenated aryl ethers. Key structural analogues include:
| Compound | Substituent | Dihedral Angle | Applications |
|---|---|---|---|
| Bis(4-bromobenzyl) ether | Para-Br | 0° | Polymer crosslinking |
| Bis(2-chlorobenzyl) ether | Cl | 3.1° | Flame retardants |
| Bis(benzyl) ether | H | 5.2° | Solvent |
The ortho-bromine substitution in bis(2-bromobenzyl) ether enhances steric hindrance, reducing reactivity in SN2 reactions compared to para-substituted analogues .
Applications in Organic Chemistry
Pharmaceutical Intermediates
The compound serves as a precursor for crown ethers and heterocyclic drugs. For example, it is used in the synthesis of antifungal agents via Suzuki-Miyaura coupling .
Material Science
Its planar structure facilitates incorporation into liquid crystals and metal-organic frameworks (MOFs). A 2024 study demonstrated its utility in synthesizing luminescent MOFs with Cu(I) centers .
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